4-Oxo-2-p-tolylsulfanyl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
4-Oxo-2-p-tolylsulfanyl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a complex organic compound with the molecular formula C16H12N2O2S
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-2-p-tolylsulfanyl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyridopyrimidinone derivatives with p-tolylsulfanyl groups under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-2-p-tolylsulfanyl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and exploring its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and applications.
Scientific Research Applications
Chemistry: In the field of chemistry, 4-Oxo-2-p-tolylsulfanyl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its effects on various biological targets and pathways.
Medicine: In medicine, the compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development and treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties contribute to the development of new products and technologies.
Mechanism of Action
The mechanism by which 4-Oxo-2-p-tolylsulfanyl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand the compound's mechanism of action.
Comparison with Similar Compounds
4-Oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
4-Oxo-2-(2-pyridinylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Uniqueness: 4-Oxo-2-p-tolylsulfanyl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde stands out due to its specific structural features and reactivity. The presence of the p-tolylsulfanyl group contributes to its unique chemical properties and biological activities, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c1-11-5-7-12(8-6-11)21-15-13(10-19)16(20)18-9-3-2-4-14(18)17-15/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKYZYWLXBRKOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C(=O)N3C=CC=CC3=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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